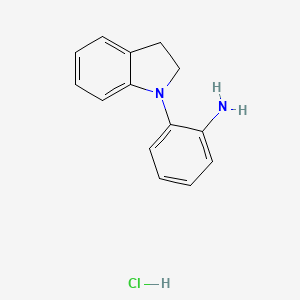
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative known for its intriguing chemical properties. It belongs to a class of organic compounds that are widely used in medicinal chemistry, particularly for their antibacterial and antitumor activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate can be synthesized through a multi-step process involving the sulfonylation of tetrahydroquinoline. The final step involves the chlorination of the intermediate compound using thionyl chloride under controlled conditions, followed by sulfonamide formation with 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
In industrial settings, the preparation of this compound involves optimizing the synthetic routes to enhance yield and purity. Key factors include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : Involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Occurring with nucleophiles like amines or alcohols, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, alcohols. These reactions typically occur under controlled temperatures and specific solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products from these reactions vary based on the reaction conditions but may include oxidized sulfonamide derivatives, reduced amine derivatives, and substituted sulfonamides.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology
In biological research, it is studied for its potential as an antibacterial agent and its interaction with various biological targets.
Medicine
In medicinal chemistry, it is evaluated for its antitumor properties and its ability to inhibit specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stable sulfonamide structure.
作用機序
The mechanism of action typically involves the interaction of the sulfonamide group with specific biological targets. This interaction often inhibits the activity of enzymes or receptors, leading to the desired biological effect. The molecular targets can include bacterial enzymes or tumor cell receptors, where the compound disrupts normal cellular function.
類似化合物との比較
Similar Compounds
3-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide.
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-benzenesulfonamide.
Uniqueness
What sets 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide apart is its unique combination of functional groups, offering a distinct reactivity profile. Its ethylsulfonyl substitution provides additional steric and electronic properties, influencing its interaction with biological targets and its overall stability in chemical reactions.
Fascinating, isn't it? There’s always so much more to explore!
特性
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-15(7-9-18(14)21)20-27(24,25)16-8-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRQAYJXVHNXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)
![4-({2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2583069.png)
![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)



![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2583086.png)

